molecular formula C13H10FNO B7829141 (3-Aminophenyl)(4-fluorophenyl)methanone CAS No. 62261-29-4

(3-Aminophenyl)(4-fluorophenyl)methanone

Cat. No.: B7829141
CAS No.: 62261-29-4
M. Wt: 215.22 g/mol
InChI Key: YELJAOYXDLKMGA-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(4-fluorophenyl)methanone: is a chemical compound characterized by its unique structure, which includes an amine group attached to a benzene ring and a fluorine atom on another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 3-aminophenol and 4-fluorobenzoyl chloride are reacted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes required for commercial applications.

Chemical Reactions Analysis

(3-Aminophenyl)(4-fluorophenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced phenyl derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH₂).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Reduced phenyl derivatives, such as aniline derivatives.

  • Substitution: Brominated or nitro-substituted derivatives.

Scientific Research Applications

(3-Aminophenyl)(4-fluorophenyl)methanone: has several scientific research applications:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block for the development of bioactive compounds.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(3-Aminophenyl)(4-fluorophenyl)methanone: can be compared with other similar compounds, such as (4-Aminophenyl)(4-fluorophenyl)methanone and (2-Aminophenyl)(4-fluorophenyl)methanone . The uniqueness of This compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Comparison with Similar Compounds

  • (4-Aminophenyl)(4-fluorophenyl)methanone

  • (2-Aminophenyl)(4-fluorophenyl)methanone

  • (4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

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Properties

IUPAC Name

(3-aminophenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELJAOYXDLKMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442437
Record name SBB046043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62261-29-4
Record name SBB046043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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